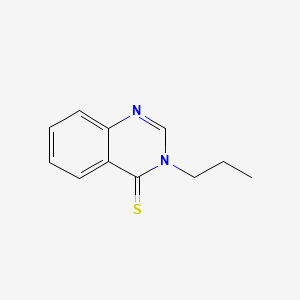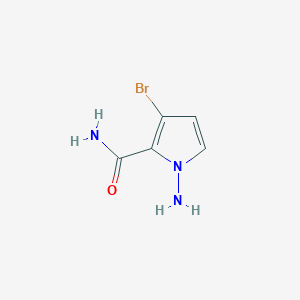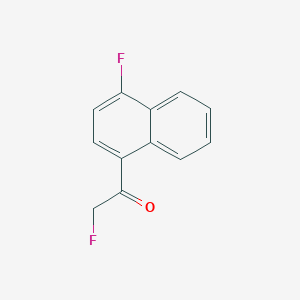
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C₇H₁₃BN₂O₄. This compound is known for its unique structure, which includes a pyrrolidine ring and a boronic acid group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of base (e.g., potassium carbonate) for Suzuki coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Biaryl compounds through Suzuki coupling.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it valuable in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems. Boronic acids are known to interact with diols and can be used in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique properties of this compound make it a candidate for drug development .
Industry: Industrially, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with other molecules makes it useful in material science .
Mécanisme D'action
The mechanism of action of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid derivative used in organic synthesis.
2-Pyridylboronic acid: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
4-Formylphenylboronic acid: Contains a formyl group and a phenyl ring.
Uniqueness: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a boronic acid group. This structure provides distinct reactivity and binding properties compared to other boronic acids, making it valuable in specific applications such as enzyme inhibition and organic synthesis .
Propriétés
Numéro CAS |
915283-63-5 |
|---|---|
Formule moléculaire |
C7H13BN2O4 |
Poids moléculaire |
200.00 g/mol |
Nom IUPAC |
[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11) |
Clé InChI |
BJZRTWVAQJJJKJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCN1C(=O)CNC=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)
![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)









![N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide](/img/structure/B11899009.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
